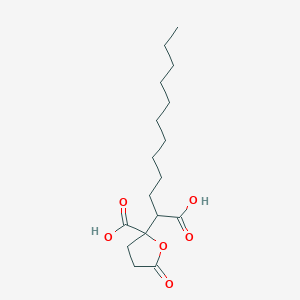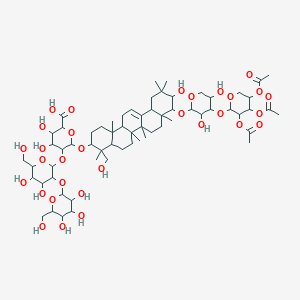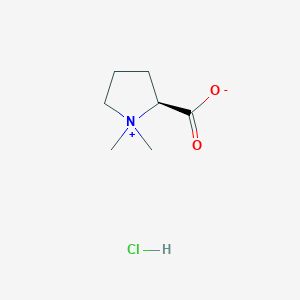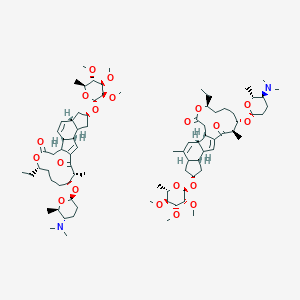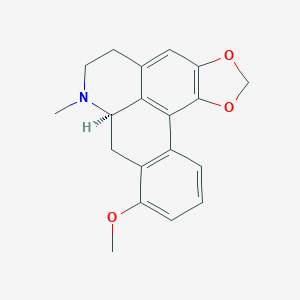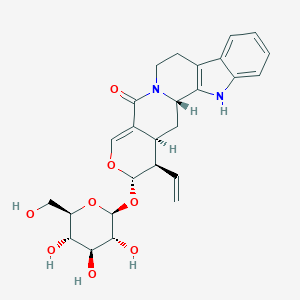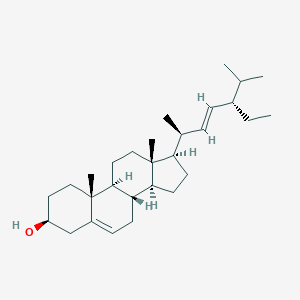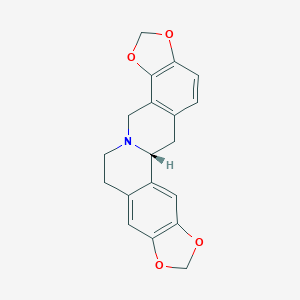
Catenarin
Übersicht
Beschreibung
Catenarin is a red pigment produced as a metabolic product of certain fungi . It is an anthraquinone compound with a molecular formula of C15H10O6 . It is found in the genus of lichen-forming fungi, Catenarina, which is characterized by their reddish-brown pigmentation and the presence of the secondary compound 7-chlorothis compound .
Molecular Structure Analysis
This compound has a molecular formula of C15H10O6, an average mass of 286.236 Da, and a mono-isotopic mass of 286.047729 Da . It is an anthraquinone compound, which means it has a 9,10-dioxoanthracene core .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 629.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 71.0±0.3 cm3, a polar surface area of 115 Å2, and a molar volume of 169.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Behandlung von Diabetes
Catenarin wurde auf sein Potenzial zur Vorbeugung von Typ-1-Diabetes (T1D) bei nicht-fettleibigen diabetischen Mäusen untersucht. Es hemmt die CXCR4- und CCR5-Pfade, die für die Entwicklung von T1D entscheidend sind .
Krebsforschung
Neuere Studien haben gezeigt, dass this compound eine Zytotoxizität gegen Darmkrebszellen aufweist. Dies deutet darauf hin, dass es eine wertvolle Verbindung bei der Entwicklung neuer chemisch-präventiver Nutraceutika und Krebstherapien sein könnte .
Anwendungen in der Lebensmittelindustrie
Obwohl es nicht direkt mit this compound zusammenhängt, sind bei der Erforschung von Pilzpigmenten, zu denen auch Anthrachinonverbindungen wie this compound gehören, Herausforderungen aufgetreten, wie z. B. eine schwache Wasserlöslichkeit und eine schlechte Stabilität. Zu den Lösungen gehört die Modifikation der chemischen Struktur, die möglicherweise für this compound für industrielle Lebensmittel-Anwendungen eingesetzt werden könnte .
Modifikation der chemischen Struktur
Die chemische Struktur von this compound kann modifiziert werden, um ihre Eigenschaften wie Löslichkeit und Stabilität zu verbessern. Dies ist besonders relevant für industrielle Anwendungen, in denen diese Eigenschaften entscheidend sind .
Wirkmechanismus
Target of Action
Catenarin, an anthraquinone compound, primarily targets the C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5) . These receptors play a crucial role in leukocyte migration, a process that contributes to inflammation and β cell loss in type 1 diabetes (T1D) .
Mode of Action
Instead, it inhibits CXCR4- and CCR5-mediated chemotaxis in leukocytes . This inhibition occurs through the reduction of the phosphorylation of mitogen-activated protein kinases (p38 and JNK) and their upstream kinases (MKK6 and MKK7), as well as calcium mobilization .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the CXCR4 and CCR5 pathways . By inhibiting these pathways, this compound suppresses chemotaxis in leukocytes, which is implicated in the inflammatory response associated with T1D . The compound achieves this by reducing the phosphorylation of mitogen-activated protein kinases and their upstream kinases, and by affecting calcium mobilization .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of T1D in non-obese diabetic mice . By inhibiting CXCR4- and CCR5-mediated chemotaxis in leukocytes, this compound reduces inflammation, which contributes to leukocyte migration (termed insulitis) and β cell loss in T1D .
Biochemische Analyse
Biochemical Properties
Catenarin interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5), which are implicated in chemotaxis in leukocytes . This suggests that this compound plays a significant role in biochemical reactions, particularly those related to immune response.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to protect against type 1 diabetes in non-obese diabetic mice by inhibiting CXCR4 and CCR5 pathways . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It does not act on the expression of CCR5 and CXCR4. Instead, it inhibits CCR5- and CXCR4-mediated chemotaxis via the reduction of the phosphorylation of mitogen-activated protein kinases (p38 and JNK) and their upstream kinases (MKK6 and MKK7) and calcium mobilization .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, it has been shown that this compound and/or its anthraquinone analogs dose-dependently suppress CXCR4- and CCR5-implicated chemotaxis in leukocytes .
Metabolic Pathways
This compound is a polyketide, generally synthesized from acetyl and malonyl-CoA . The biosynthesis of quinones like this compound is characterized by the diversity of metabolic pathways of the different living organisms . Other pathways different from polyketide synthases, like mevalonic or hydroxybenzoic acids, are also involved .
Eigenschaften
IUPAC Name |
1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c1-5-2-8(17)11-12(13(5)19)14(20)7-3-6(16)4-9(18)10(7)15(11)21/h2-4,16-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDXGKUTGQJJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197212 | |
| Record name | 4-Hydroxyemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
476-46-0 | |
| Record name | Catenarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyemodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CATENARIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KATENARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHN5P96V6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




